Cas no 2172005-82-0 ((1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine)

(1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine structure
2172005-82-0 structure
Product name:(1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine
CAS No:2172005-82-0
MF:C9H11N5S
MW:221.282139062881
CID:5999881
PubChem ID:165849083

(1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine
    • (1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
    • 2172005-82-0
    • EN300-1282504
    • Inchi: 1S/C9H11N5S/c10-3-6-1-2-14(6)9-8-7(4-12-13-9)11-5-15-8/h4-6H,1-3,10H2
    • InChI Key: FACTZLSLEAEPIF-UHFFFAOYSA-N
    • SMILES: S1C=NC2=CN=NC(=C12)N1CCC1CN

Computed Properties

  • Exact Mass: 221.07351655g/mol
  • Monoisotopic Mass: 221.07351655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 96.2Ų

(1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1282504-0.25g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
0.25g
$1472.0 2023-05-27
Enamine
EN300-1282504-1.0g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
1g
$1599.0 2023-05-27
Enamine
EN300-1282504-0.05g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
0.05g
$1344.0 2023-05-27
Enamine
EN300-1282504-0.5g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
0.5g
$1536.0 2023-05-27
Enamine
EN300-1282504-5.0g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
5g
$4641.0 2023-05-27
Enamine
EN300-1282504-250mg
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
250mg
$1170.0 2023-10-01
Enamine
EN300-1282504-500mg
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
500mg
$1221.0 2023-10-01
Enamine
EN300-1282504-10000mg
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
10000mg
$5467.0 2023-10-01
Enamine
EN300-1282504-0.1g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
0.1g
$1408.0 2023-05-27
Enamine
EN300-1282504-2.5g
(1-{[1,3]thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine
2172005-82-0
2.5g
$3136.0 2023-05-27

Additional information on (1-{1,3thiazolo4,5-dpyridazin-7-yl}azetidin-2-yl)methanamine

Comprehensive Overview of (1-{1,3-Thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine (CAS No. 2172005-82-0)

The compound (1-{1,3-Thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine (CAS No. 2172005-82-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural framework, combining a thiazolo[4,5-d]pyridazine core with an azetidine ring, positions it as a promising candidate for drug discovery, particularly in targeting enzyme modulation and receptor interactions. Researchers are increasingly exploring its potential in addressing unmet medical needs, such as neurodegenerative diseases and metabolic disorders, which align with current trends in precision medicine.

One of the most searched questions in the field of medicinal chemistry revolves around the synthetic pathways and structure-activity relationships (SAR) of novel heterocycles like 2172005-82-0. This compound's azetidine-2-ylmethanamine moiety is particularly intriguing due to its conformational rigidity, which enhances binding affinity to biological targets. Recent studies highlight its utility in designing small-molecule inhibitors, a hot topic in oncology and immunology research. The integration of thiazolo[4,5-d]pyridazine further augments its electronic properties, making it a versatile scaffold for high-throughput screening.

From an industrial perspective, the demand for CAS No. 2172005-82-0 is driven by its applicability in bioconjugation and prodrug development. These areas are pivotal in modern therapeutics, where improving drug bioavailability and reducing side effects are paramount. The compound's amine functional group allows for facile derivatization, enabling researchers to tailor its pharmacokinetic profile. This adaptability resonates with the growing focus on personalized medicine, a frequently searched topic among healthcare professionals and biotech enthusiasts.

Another critical aspect of (1-{1,3-Thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine is its role in computational chemistry and molecular docking studies. With the rise of AI-driven drug design, this compound serves as a benchmark for validating predictive algorithms. Its three-dimensional structure challenges traditional modeling techniques, making it a subject of interest in cheminformatics forums and academic discussions. Such applications align with the broader industry shift toward digital transformation in R&D.

Environmental and regulatory considerations also play a role in the compound's adoption. While 2172005-82-0 is not classified as hazardous, its synthesis often involves green chemistry principles to minimize waste and energy consumption. This aligns with the global push for sustainable pharmaceuticals, a trending topic in both scientific literature and public discourse. Companies leveraging catalytic methods for its production are likely to gain a competitive edge in the market.

In summary, (1-{1,3-Thiazolo[4,5-d]pyridazin-7-yl}azetidin-2-yl)methanamine (CAS No. 2172005-82-0) represents a convergence of innovation in drug design, computational biology, and sustainable chemistry. Its multifaceted applications address pressing challenges in healthcare while resonating with contemporary scientific and societal priorities. As research progresses, this compound is poised to become a cornerstone in next-generation therapeutic development.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.